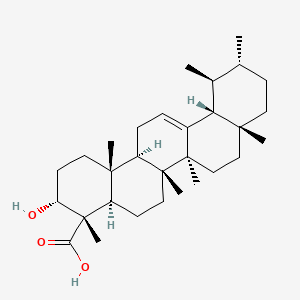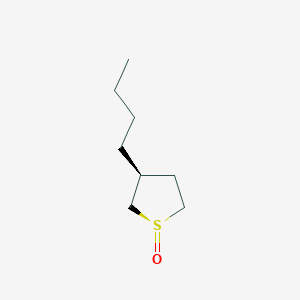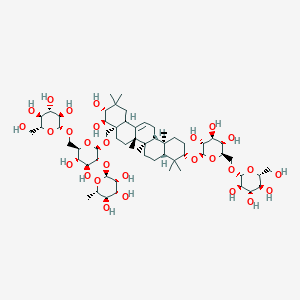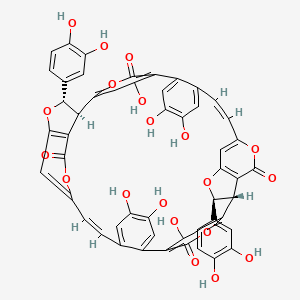
2,5,7-Trichlorolichexanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7-trichlorolichexanthone is a member of xanthones.
Wissenschaftliche Forschungsanwendungen
Neurotrophic Factor Regulation
1,3,7-Trihydroxyxanthone, a compound related to 2,5,7-Trichlorolichexanthone, has shown potential in regulating neurotrophic factors, which could be beneficial in treating psychiatric disorders. This compound stimulates the expression of NGF and BDNF in rat astrocyte primary cultures. It may achieve this by regulating critical enzymes in the metabolic pathway of neurotrophic factors and possibly involves cAMP- and ERK-dependent pathways (Yang et al., 2018).
Antidiabetic Potential
Novel xanthone-triazole derivatives, which are structurally related to 2,5,7-Trichlorolichexanthone, have been investigated for their potential as antidiabetic agents. They showed promising α-glucosidase inhibitory activities and the ability to promote glucose uptake in HepG2 cells, indicating their dual therapeutic effects for type 2 diabetes (Ye et al., 2019).
Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities
Polyhydroxylated xanthones, closely related to 2,5,7-Trichlorolichexanthone, have demonstrated antibacterial activity against certain Gram-positive bacteria. Additionally, some xanthones have shown EGFR-tyrosine kinase inhibitory activity, which is relevant in cancer research (Duangsrisai et al., 2014).
Synthesis and Antimalarial Activity
The synthesis of 2,7-dihydroxyxanthone from xanthone, a process relevant to the production of 2,5,7-Trichlorolichexanthone, has shown notable antiplasmodial activity against Plasmodium falciparum, indicating its potential as a new antimalarial drug (Amanatie et al., 2018).
Endocrine-Disrupting Effects
Thioxanthone derivatives, similar in structure to 2,5,7-Trichlorolichexanthone, have been studied for their endocrine-disrupting effects. These compounds have demonstrated the ability to influence steroidogenesis and interfere with androgen and estrogen receptor-mediated transcription, suggesting their potential impact on endocrine systems (Reitsma et al., 2013).
Eigenschaften
Produktname |
2,5,7-Trichlorolichexanthone |
|---|---|
Molekularformel |
C16H11Cl3O5 |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
2,4,7-trichloro-8-hydroxy-3,6-dimethoxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C16H11Cl3O5/c1-5-8-13(20)9-6(4-7(22-2)11(18)14(9)21)24-15(8)12(19)16(23-3)10(5)17/h4,21H,1-3H3 |
InChI-Schlüssel |
RQSKYECJFBMMPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C(=C1Cl)OC)Cl)OC3=CC(=C(C(=C3C2=O)O)Cl)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



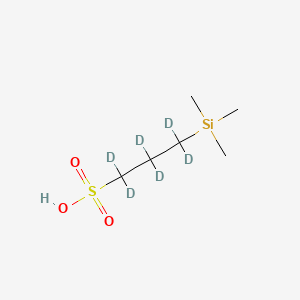
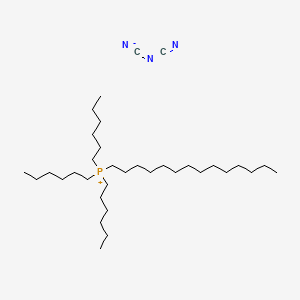
![6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one](/img/structure/B1255005.png)
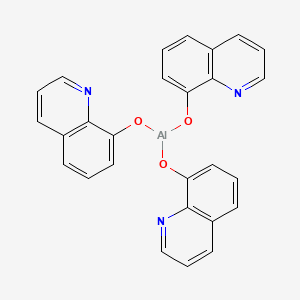
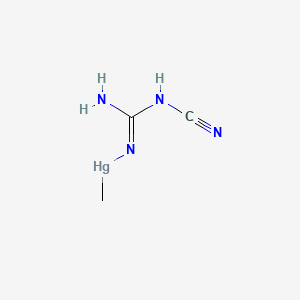
![N-[3-amino-1-[4-[2-(4-methoxyphenyl)ethylamino]-3-nitrophenyl]-3-oxopropyl]-4-bromobenzamide](/img/structure/B1255012.png)
![(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1255013.png)
